4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
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Overview
Description
4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol, also known as 4-hydroxybenzyl alcohol (4-HBA), is a natural phenolic compound found in various biological systems. It is an important intermediate in the biosynthesis of lignin, a major component of the cell wall of plants. It is also a key intermediate in the metabolism of phenolic compounds, and is involved in the formation of catecholamines and other biologically active compounds. 4-HBA has been studied extensively in research, and has been found to have multiple applications in the laboratory.
Scientific Research Applications
Synthesis and Characterization of Schiff Base Ligands
One study reports the synthesis of Schiff base ligands incorporating 4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol variants and their Cd(II) and Cu(II) metal complexes. These complexes exhibit significant antimicrobial activity, demonstrating the compound's role in developing potential antimicrobial agents. The research highlights the ligands' stability constants and their bidentate coordination to metal ions, underscoring their importance in coordination chemistry and potential biomedical applications (Golcu et al., 2005).
Polymer Science and Materials Chemistry
Another application is found in the creation of polyurethane networks from fatty-acid-based aromatic triols, including derivatives of this compound. These biobased polyurethanes exhibit partial crystallinity and phase separation, offering insights into sustainable materials development for various industrial applications (Lligadas et al., 2007).
Advanced Functional Materials
The synthesis of a trihydroxy substituted polymer based on this compound has shown promising results in improving heterostructure device characteristics. This research suggests its potential in electronic materials, highlighting the compound's role in developing novel electronic devices with improved performance (Demir & Ozkaya, 2016).
Surface Chemistry and Catalysis
Research into surface covalent organic frameworks (COFs) has identified the reaction between 1,3,5-tris(4-hydroxyphenyl)benzene and benzene-1,3,5-tricarbonyl trichloride, leading to polyester condensation. This formation of novel COFs on gold surfaces suggests applications in catalysis, sensor technology, and materials science, underscoring the versatility of this compound derivatives in surface chemistry (Marele et al., 2012).
Mechanism of Action
Target of Action
It is known that trihydroxybenzenes, a category to which this compound belongs, interact with various enzymes and biochemical pathways .
Mode of Action
It is known that trihydroxybenzenes can cause cleaving of dna single strands by the generation of reactive oxygen species .
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its potential to generate reactive oxygen species . Reactive oxygen species can interact with various cellular components, leading to changes in cell signaling and metabolism.
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body .
Result of Action
The generation of reactive oxygen species by 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol can lead to oxidative stress, which can cause damage to cells and tissues . This can result in various cellular effects, including changes in cell signaling, gene expression, and cell death.
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)methyl]benzene-1,2,3-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-10-4-1-8(2-5-10)7-9-3-6-11(15)13(17)12(9)16/h1-6,14-17H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTCXIZQSZQNKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C(=C(C=C2)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619619 |
Source
|
Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174462-43-2 |
Source
|
Record name | 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80619619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4'-Tetrahydroxydiphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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